![molecular formula C16H13N3O2 B2964531 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid CAS No. 924021-70-5](/img/structure/B2964531.png)

4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

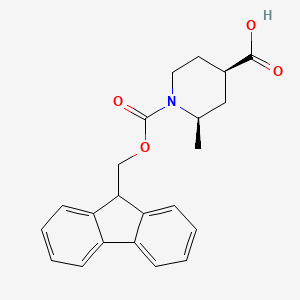

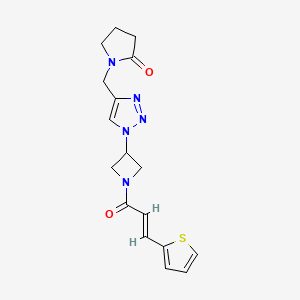

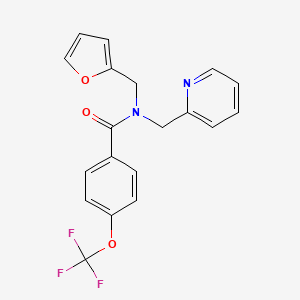

“4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid” is a complex organic compound. It contains a benzoic acid group attached to a 1,2,3-triazole ring, which is further substituted with a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzoic acid group, a 1,2,3-triazole ring, and a 4-methylphenyl group . The exact 3D structure may be viewed using specific software .Chemical Reactions Analysis

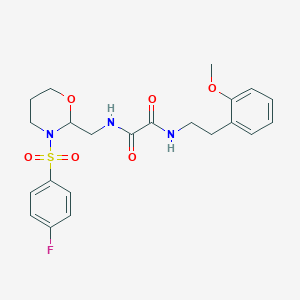

Esters, like this compound, can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters .Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation A significant focus of research is on the degradation of persistent organic pollutants using advanced oxidation processes (AOPs). The triazole derivatives, similar to the structure , have been investigated for their reactivity and potential by-products in AOPs. These processes are essential for removing recalcitrant compounds from water, contributing to safer environmental practices and public health (Qutob et al., 2022).

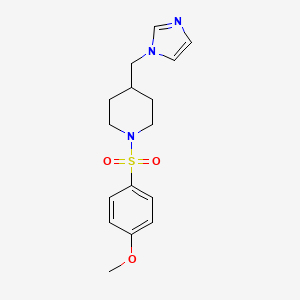

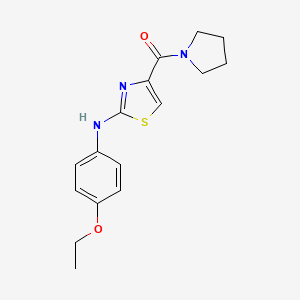

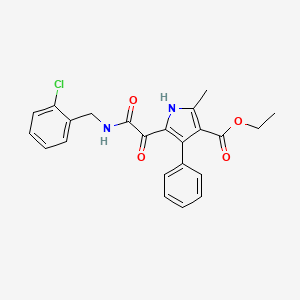

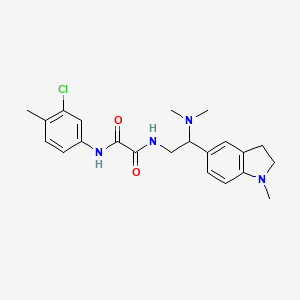

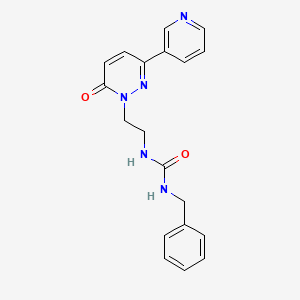

Biological Activity and Drug Design Triazole derivatives are highlighted for their broad range of biological activities, making them valuable in drug discovery and design. Research emphasizes the development of novel triazole compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. This area of study is crucial for the continuous search for new drugs to address emerging health challenges (Ferreira et al., 2013).

Synthetic Methods and Green Chemistry The synthesis of triazole derivatives, including the specific compound , involves exploring efficient, environmentally friendly methods. Green chemistry principles are applied to develop sustainable synthetic routes, reducing the environmental impact and enhancing the scalability of compound production (Gu et al., 2009).

Understanding Metabolic Pathways Studies on compounds like nitisinone offer insights into the degradation pathways and stability of pharmaceuticals. Such research is critical for optimizing drug formulations, ensuring efficacy, and minimizing environmental impact. It highlights the importance of understanding chemical stability under various conditions (Barchańska et al., 2019).

Chemical Interaction with Biological Targets Research into the interactions between triazole derivatives and biological targets, such as DNA, provides foundational knowledge for the development of diagnostic and therapeutic agents. These studies contribute to a deeper understanding of molecular recognition and binding, which is essential for drug design (Issar & Kakkar, 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division .

Mode of Action

It’s plausible that it interacts with its targets, leading to changes that inhibit the growth and proliferation of bacteria .

Biochemical Pathways

Similar compounds have been found to affect the biosynthesis of phenylpropanoids and benzoic acids .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Similar compounds have been found to inhibit the growth and proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid. For instance, compounds present in the root exudates of continuously cropped flue-cured tobacco have been found to affect the germination, seedling growth, and development of the plant .

properties

IUPAC Name |

4-[5-(4-methylphenyl)triazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-11-2-4-12(5-3-11)15-10-17-18-19(15)14-8-6-13(7-9-14)16(20)21/h2-10H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZELXMVKZXAOKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-bis(3-benzoylphenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2964449.png)

![3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2964457.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)

![3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964464.png)

![Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate](/img/structure/B2964466.png)